molecular formula C19H17ClN2O2S2 B6477750 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide CAS No. 2640815-73-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide

Cat. No. B6477750
CAS RN: 2640815-73-0
M. Wt: 404.9 g/mol
InChI Key: NWEPNRDOEGUPTG-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide, also referred to as 2,2'-bithiophene-5-yl-N-ethyl-N'-(5-chloro-2-methylphenyl)ethanediamide (BTE), is a newly developed organic compound with potential applications in the fields of organic synthesis, materials science, and nanotechnology. BTE is a novel molecule with a unique structure, which has been found to have interesting properties in terms of its reactivity, solubility, and stability.

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide has been studied for its potential applications in the fields of organic synthesis, materials science, and nanotechnology. In the field of organic synthesis, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide has been found to be a useful reagent for the synthesis of various organic compounds, including polymers and dyes. In the field of materials science, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide has been found to be a useful building block for the synthesis of nanomaterials, such as nanotubes and nanowires. Finally, in the field of nanotechnology, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide has been found to be a useful material for the fabrication of nanodevices, such as transistors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide is not yet fully understood. However, it is believed that the unique structure of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide allows it to interact with other molecules in a specific manner, which in turn leads to the formation of new compounds or materials. For example, in the field of organic synthesis, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide may react with other molecules in a specific manner to form polymers or dyes. In the field of materials science, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide may interact with other molecules in a specific manner to form nanomaterials, such as nanotubes and nanowires. Finally, in the field of nanotechnology, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide may interact with other molecules in a specific manner to form nanodevices, such as transistors and light-emitting diodes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide are not yet fully understood. However, it is believed that N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide may have potential applications in the field of medicine, as it has been found to be non-toxic and non-irritating to the skin. In addition, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide has been found to be non-mutagenic and non-carcinogenic, suggesting that it may be a safe compound for use in medical applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide in laboratory experiments is its stability. N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide is a stable compound, meaning that it is not easily degraded by heat or light. This makes it an ideal reagent for use in laboratory experiments. However, one of the limitations of using N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide in laboratory experiments is its solubility. N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide is not very soluble in water, meaning that it must be dissolved in an organic solvent in order for it to be used in laboratory experiments.

Future Directions

Future research on N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide should focus on further exploring its potential applications in the fields of organic synthesis, materials science, and nanotechnology. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide, as well as its mechanism of action. Finally, further research should be conducted to improve the solubility of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide, as well as to develop new methods for its synthesis.

Synthesis Methods

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide can be synthesized through a variety of methods, including the Wittig-type reaction, the Heck reaction, and the Suzuki-Miyaura coupling reaction. In the Wittig-type reaction, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide is synthesized by the reaction of 2,2'-bithiophene-5-carboxaldehyde with N-ethyl-N'-(5-chloro-2-methylphenyl)ethanediamine. In the Heck reaction, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide is synthesized by the reaction of 2,2'-bithiophene-5-yl bromide with N-ethyl-N'-(5-chloro-2-methylphenyl)ethanediamine. Finally, in the Suzuki-Miyaura coupling reaction, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide is synthesized by the reaction of 2,2'-bithiophene-5-yl bromide, N-ethyl-N'-(5-chloro-2-methylphenyl)ethanediamine, and a palladium catalyst.

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-12-4-5-13(20)11-15(12)22-19(24)18(23)21-9-8-14-6-7-17(26-14)16-3-2-10-25-16/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEPNRDOEGUPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide

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